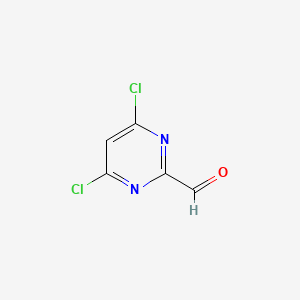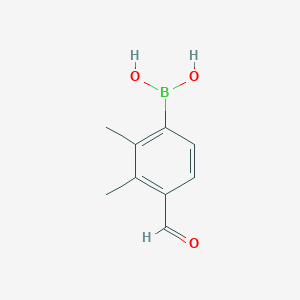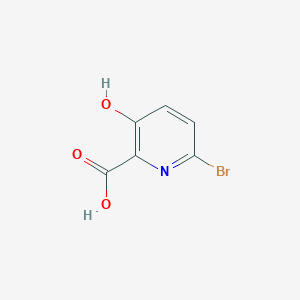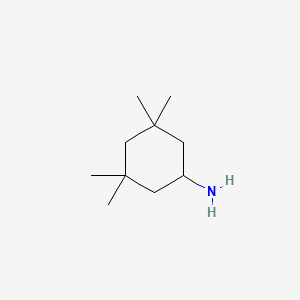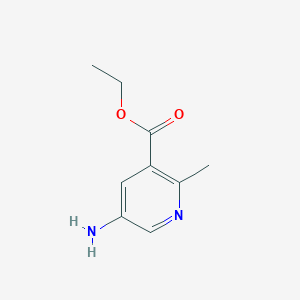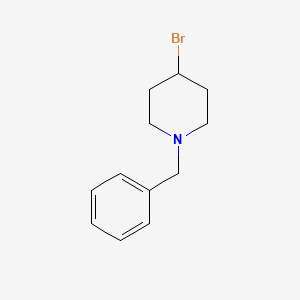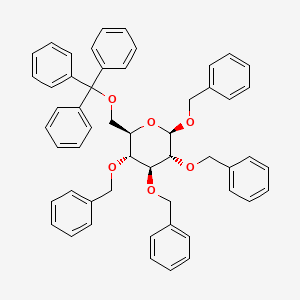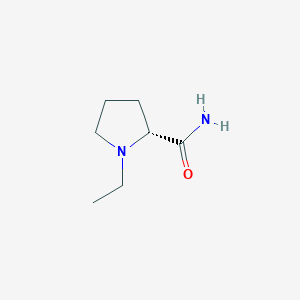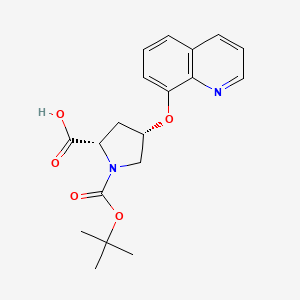
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid is a chiral pyrrolidine derivative that is likely to have an envelope conformation similar to its analogs. The presence of the tert-butoxycarbonyl group suggests that it is a protected amino acid, which could be used in peptide synthesis or as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes that build up the pyrrolidine ring and introduce the necessary functional groups. For example, the synthesis of a similar compound, tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, was achieved in six steps from a tert-butoxy starting material . This suggests that the synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid would also require a carefully planned synthetic route, possibly involving the protection of amino groups, the formation of the pyrrolidine ring, and the introduction of the quinolinyl-oxy moiety.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the conformation of the five-membered ring. In a related compound, the pyrrolidine ring adopts an envelope conformation, and the dihedral angles between the carboxyl group plane and the pyrrolidine ring are significant . This information can be extrapolated to suggest that the (2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid would also exhibit a specific conformation that could influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the tert-butoxycarbonyl group, which is commonly used as a protecting group for amines in organic synthesis. This group can be removed under acidic conditions, revealing the free amine that can then participate in further chemical reactions, such as coupling reactions to form peptides . The quinolinyl-oxy moiety could also be involved in reactions, particularly those that target heteroaromatic systems.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid are not provided, we can infer from related compounds that it would exhibit properties typical of protected amino acids. These might include solubility in organic solvents, the potential to form hydrogen bonds due to the presence of the carboxyl group, and a certain degree of stability provided by the tert-butoxycarbonyl protecting group . The exact melting point, boiling point, and other physical properties would need to be determined experimentally.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound of interest, although not directly mentioned, relates to a class of compounds involved in various synthetic and structural analyses. For example, the synthesis and structure of sterically hindered o-benzoquinone carboxylic acid, a related compound, were explored to understand the electrochemical properties and molecular structure through single-crystal X-ray analysis (Zherebtsov et al., 2021). Additionally, the asymmetric synthesis of related piperidinedicarboxylic acid derivatives from L-aspartic acid and N-Cbz-beta-alanine highlights the methodological advancements in synthesizing enantiomerically pure compounds (Xue et al., 2002).
Crystallography and Molecular Configuration
The crystallographic analysis of compounds similar to the target molecule, such as (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, offers insights into their molecular configurations, showcasing the importance of understanding the spatial arrangement for potential applications in material science and molecular engineering (Yuan et al., 2010).
Heterocyclic Chemistry and Medicinal Chemistry Applications
The interaction of heterocyclic ketones, including compounds with tert-butoxycarbonyl groups, in the Pfitzinger reaction to synthesize quinoline-4-carboxylic acids fused with various heterocycles indicates the compound's relevance in developing pharmaceuticals and complex organic molecules (Moskalenko et al., 2011).
Material Science and Organic Synthesis
The microwave-assisted synthesis of 4-oxo-2-butenoic acids, leveraging compounds similar to the one of interest, underlines the utility of such compounds in creating biologically active species and intermediates for further derivatization, which is crucial in material science and organic synthesis (Uguen et al., 2021).
Advanced Organic Chemistry and Catalysis
The study of Sc(OTf)3-catalyzed intramolecular cyclization from tert-butoxycarbonyl to acyliminium ion showcases the compound's potential in catalyzing organic reactions, contributing to the field of advanced organic chemistry and catalysis (Mao et al., 2021).
Safety And Hazards
As with any chemical compound, handling “(2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid” would require appropriate safety precautions. Without specific information, it’s hard to comment on its toxicity or environmental impact.
Orientations Futures
Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be of interest in fields like medicinal chemistry, given the presence of the biologically relevant quinoline group.
Please note that this is a general analysis based on the structure of the compound. For a comprehensive analysis, more specific information or experimental data would be needed.
Propriétés
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-quinolin-8-yloxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-19(2,3)26-18(24)21-11-13(10-14(21)17(22)23)25-15-8-4-6-12-7-5-9-20-16(12)15/h4-9,13-14H,10-11H2,1-3H3,(H,22,23)/t13-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSKDIYBVVSZNP-KBPBESRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

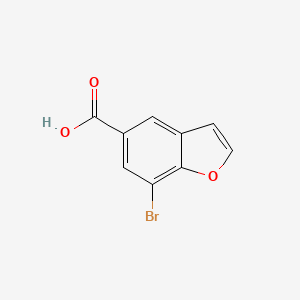
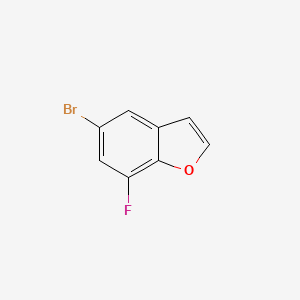
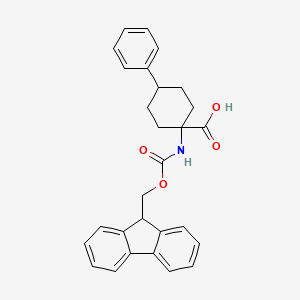
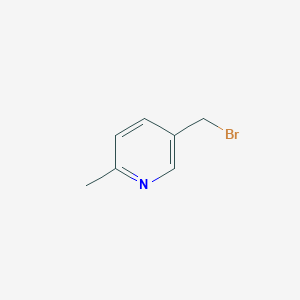
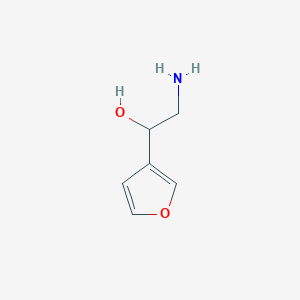
![5-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B1343908.png)
